molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B029028
CAS No.: 185039-48-9
M. Wt: 384.2 g/mol
InChI Key: BADVXFUKYQHVBO-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfonyl group, and a pyridopyrimidine core

Mechanism of Action

Target of Action

The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle assembly checkpoint signaling and helps in maintaining the genome stability.

Mode of Action

The compound interacts with its target, TTK, by binding to it with a strong affinity . This interaction inhibits the kinase activity of TTK, thereby disrupting the cell cycle progression. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site .

Biochemical Pathways

By inhibiting TTK, the compound affects the spindle assembly checkpoint signaling pathway. This pathway is crucial for ensuring proper chromosome segregation during cell division. When this pathway is disrupted, it can lead to genomic instability and cell death .

Pharmacokinetics

The compound exhibits good oral bioavailability . Its degree of lipophilicity allows it to diffuse easily into cells . .

Result of Action

The inhibition of TTK by the compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on TTK for survival and proliferation . Therefore, the compound has potential anticancer activity .

Biochemical Analysis

Biochemical Properties

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinase, which is involved in the regulation of cell growth and differentiation . The inhibition of EGFR kinase by this compound leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways that are essential for cell survival . It affects cell function by inhibiting the phosphorylation of key signaling proteins, leading to the downregulation of gene expression involved in cell proliferation and survival . Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to tyrosine residues on substrate proteins . This inhibition of kinase activity leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival . Furthermore, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, binding proteins such as serum albumin can influence the distribution and localization of the compound in different tissues . These interactions affect the bioavailability and therapeutic efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments . Understanding the subcellular localization and its impact on the activity of the compound is essential for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyrimidine ring system.

    Introduction of the Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl precursor reacts with the pyridopyrimidine intermediate.

    Addition of the Methylsulfonyl Group: This step typically involves the sulfonylation of the intermediate compound using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Dichlorophenyl)-2-[[3-(hydroxymethyl)phenyl]amino]-8-methyl-pyrido[2,3-d]pyrimidin-7-one
  • 6-(2,6-Dichlorophenyl)-8-methyl-2-[[3-(methylthio)phenyl]amino]pyrido[2,3-d]pyrimidin-7-one
  • 6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methyl-pyrido[2,3-d]pyrimidin-7-one

Uniqueness

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and methylsulfonyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry and its biological activity in medicinal applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVXFUKYQHVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442286
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-48-9
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 0.346 g (1.00 mmol) of 50% to 60% m-chloroperbenzoic acid (assuming 50% peracid was present) was added at 25° C. to a stirred solution of 0.165 g (0.47 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37 in 15 mL of chloroform, and the solution was stirred overnight. A quantity of 0.25 g (3.20 mmol) of dimethylsulfoxide was added to reduce any excess peracid. After 15 minutes, the chloroform solution was washed with 30 mL of saturated sodium bicarbonate and then with water. The separated organic layer was dried over sodium sulfate, filtered, and concentrated to ca. 5 mL volume. Crystals separated. Added ca. 5 mL of petroleum ether and filtered; wt 0.165 g (92%); mp >290° C.
Quantity
0.346 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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